molecular formula C13H14N2 B14391164 2-Ethyl-4-methyl-6-phenylpyrimidine CAS No. 89966-70-1

2-Ethyl-4-methyl-6-phenylpyrimidine

Cat. No.: B14391164
CAS No.: 89966-70-1
M. Wt: 198.26 g/mol
InChI Key: DFJBNESNEQYXLA-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-6-phenylpyrimidine typically involves the condensation of appropriate aldehydes or ketones with guanidine or its derivatives. One common method includes the reaction of ethyl acetoacetate with benzaldehyde and guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidines.

Scientific Research Applications

2-Ethyl-4-methyl-6-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or other proteins by binding to their active sites, thereby blocking their function. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methyl-6-phenylpyridine
  • 2-Ethyl-4-methyl-6-phenylpyrazine
  • 2-Ethyl-4-methyl-6-phenylpyridazine

Uniqueness

2-Ethyl-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

89966-70-1

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethyl-4-methyl-6-phenylpyrimidine

InChI

InChI=1S/C13H14N2/c1-3-13-14-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

DFJBNESNEQYXLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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